

# Application Notes and Protocols: 2-Amino-5-fluorobenzoic Acid in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

Cat. No.: B014672

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## Introduction

**2-Amino-5-fluorobenzoic acid** is a versatile fluorinated building block in organic synthesis, prized for its utility in the construction of a wide range of heterocyclic compounds and complex organic molecules. The presence of the fluorine atom, along with the ortho-disposed amino and carboxylic acid functionalities, imparts unique chemical reactivity and can confer desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These characteristics make it a valuable reagent in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of **2-amino-5-fluorobenzoic acid** in the synthesis of key scaffolds for drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-amino-5-fluorobenzoic acid** is provided in the table below.

Property	Value	Reference
CAS Number	446-08-2	--INVALID-LINK--
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	155.13 g/mol	--INVALID-LINK--
Melting Point	181-183 °C	--INVALID-LINK--
Appearance	White to light yellow crystalline powder	Generic
Solubility	Soluble in DMSO and methanol	Generic

## Application 1: Synthesis of Quinazolinone-Amino Acid Hybrids as Dual EGFR Kinase and Tubulin Polymerization Inhibitors

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including several approved anticancer drugs that target the epidermal growth factor receptor (EGFR) protein kinase.[2] By utilizing **2-amino-5-fluorobenzoic acid** as a starting material, novel quinazolinone derivatives can be synthesized and subsequently coupled with amino acids to generate hybrid molecules with dual inhibitory activity against both EGFR kinase and tubulin polymerization, offering a multi-targeted approach to cancer therapy.[3]

## Experimental Workflow: Synthesis of Quinazolinone-Amino Acid Hybrids

**Step 1: Benzoxazinone Formation**2-Amino-5-fluorobenzoic acid +  
4-Fluorobenzoyl chloride

Benzoylation Reaction

Benzoxazinone Derivative (3)

**Step 2: Amination**Benzoxazinone Derivative (3) +  
Hydrazine Hydrate

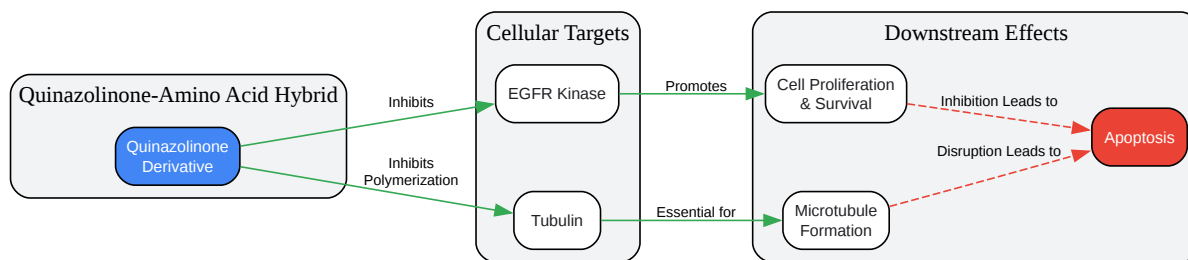
Nucleophilic Displacement

Aminoquinazolinone (4)

**Step 3: Amino Acid Coupling**Aminoquinazolinone (4) +  
Fmoc-protected L-amino acids

Peptide Coupling (PyBOP, DIEA)

Quinazolinone-Amino Acid Hybrid



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## References

- 1. 2-Amino-5-fluorobenzoic acid 97 446-08-2 [sigmaaldrich.com]
- 2. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
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